molecular formula C18H12Cl2N2OS B2668943 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 392246-45-6

2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2668943
CAS RN: 392246-45-6
M. Wt: 375.27
InChI Key: MTNCEUTVHYHLBL-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C18H12Cl2N2OS . It has an average mass of 375.272 Da and a mono-isotopic mass of 374.004730 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. The molecule contains a naphtho[1,2-d]thiazol-2-yl group attached to a benzamide moiety via a nitrogen atom .

Scientific Research Applications

Antimicrobial Applications

Compounds related to 2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide have been synthesized and tested for their antimicrobial properties. For example, the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).

Anticancer Applications

The development of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety and their evaluation against human cancer cell lines highlighted significant cytotoxic activity. This suggests the potential of related compounds in cancer therapy, with some derivatives showing low toxicity in normal human kidney cells and inducing apoptosis in cancer cells (Ravichandiran et al., 2019).

Anti-Inflammatory Applications

Research on the synthesis and activity of compounds based on thiazole and thiazoline with anti-inflammatory properties was also conducted. This includes the identification of compounds that showed anti-inflammatory activity without adverse effects on myocardial function, which underscores the therapeutic potential of such compounds in treating inflammation (Lynch et al., 2006).

Future Directions

The future directions for the study of “2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide” could involve further exploration of its biological activity, particularly its impact on Mycobacterium tuberculosis energetics . Additionally, further studies could focus on improving the compound’s toxicity and drug-likeness .

properties

IUPAC Name

2,5-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2OS/c19-11-6-7-14(20)13(9-11)17(23)22-18-21-16-12-4-2-1-3-10(12)5-8-15(16)24-18/h1-4,6-7,9H,5,8H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNCEUTVHYHLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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